

An In-depth Technical Guide to Methyl Streptonigrin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl streptonigrin*

Cat. No.: *B1676485*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **methyl streptonigrin**. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Methyl streptonigrin, a derivative of the potent antitumor antibiotic streptonigrin, possesses a complex heterocyclic structure. Its systematic IUPAC name is methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate^[1]. The addition of a methyl group to the carboxylic acid moiety of streptonigrin results in altered physicochemical properties that may influence its biological activity and pharmacokinetic profile.

Chemical Identifiers

Identifier	Value
IUPAC Name	methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate[1]
CAS Number	3398-48-9[2]
Molecular Formula	C ₂₆ H ₂₄ N ₄ O ₈ [1]
Molecular Weight	520.49 g/mol [3][4]
SMILES	<chem>CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O</chem> [5]
InChI Key	FKSAYABUWQWEPO-RVDMUPIBSA-N[1]

Physicochemical Properties

Property	Value	Source
Boiling Point	760.9°C at 760 mmHg	[1]
Density	1.47 g/cm ³	[1]
Solubility	Soluble in DMF and DMSO; moderately soluble in methanol and ethanol; poor water solubility.	[6]
pKa (Streptonigrin)	6.2 - 6.4 (in dioxane:water)	[7]
UV max (Streptonigrin in Methanol)	248 nm (ε 38,400), 375-380 nm (ε 17,400)	[7]
Melting Point (Streptonigrin)	275°C	[7]

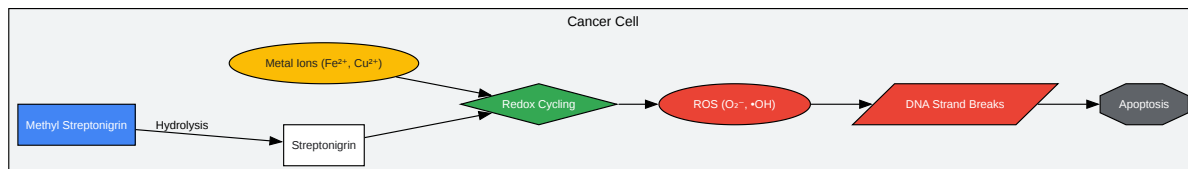
Biological Activity and Mechanism of Action

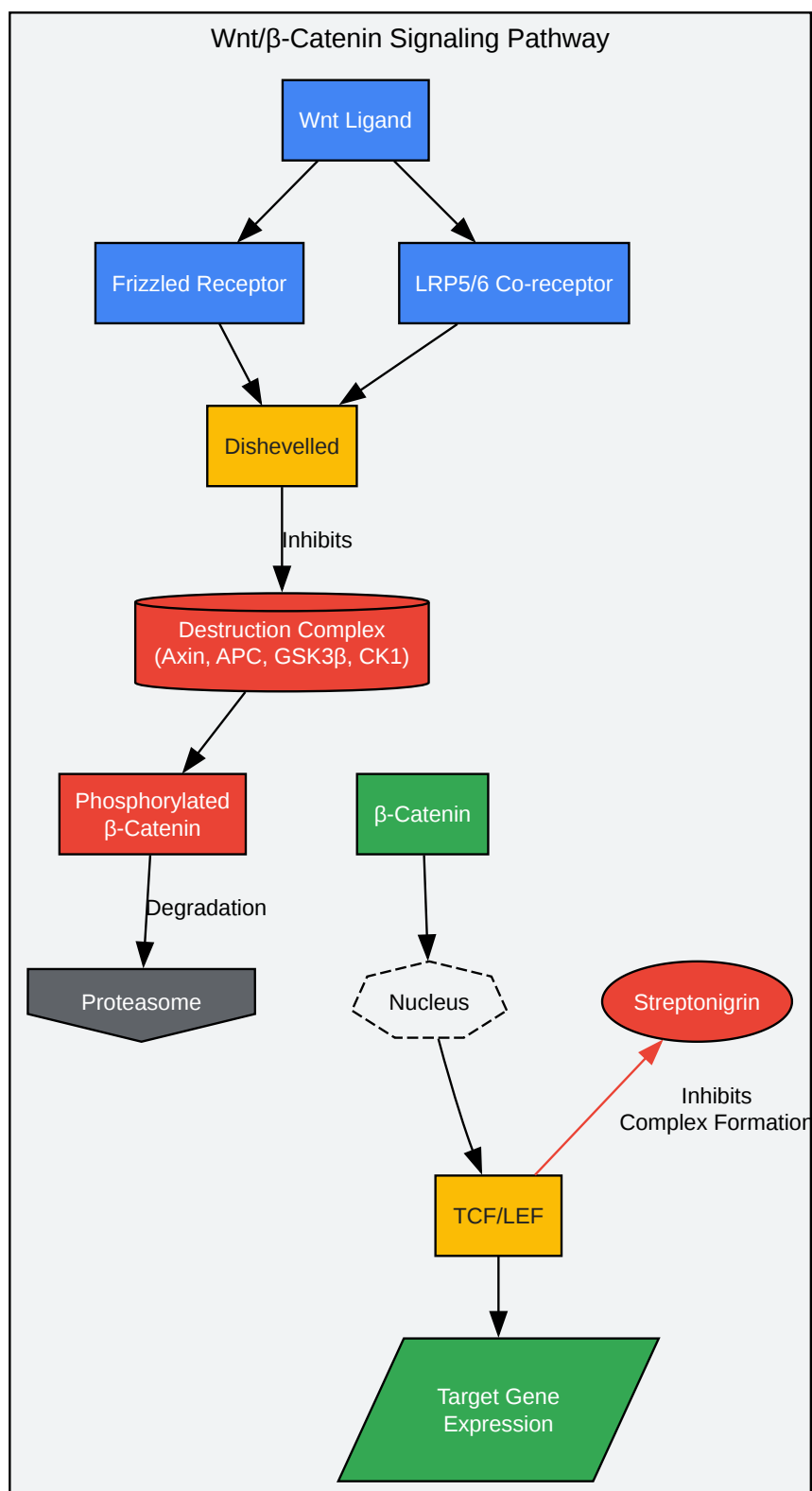
While research on **methyl streptonigrin** is less extensive than on its parent compound, studies suggest that its in vivo antitumor activity is likely attributable to its hydrolysis to streptonigrin[7]. The primary mechanisms of action of streptonigrin, and by extension **methyl streptonigrin**, are centered on DNA damage induction and inhibition of key cellular enzymes.

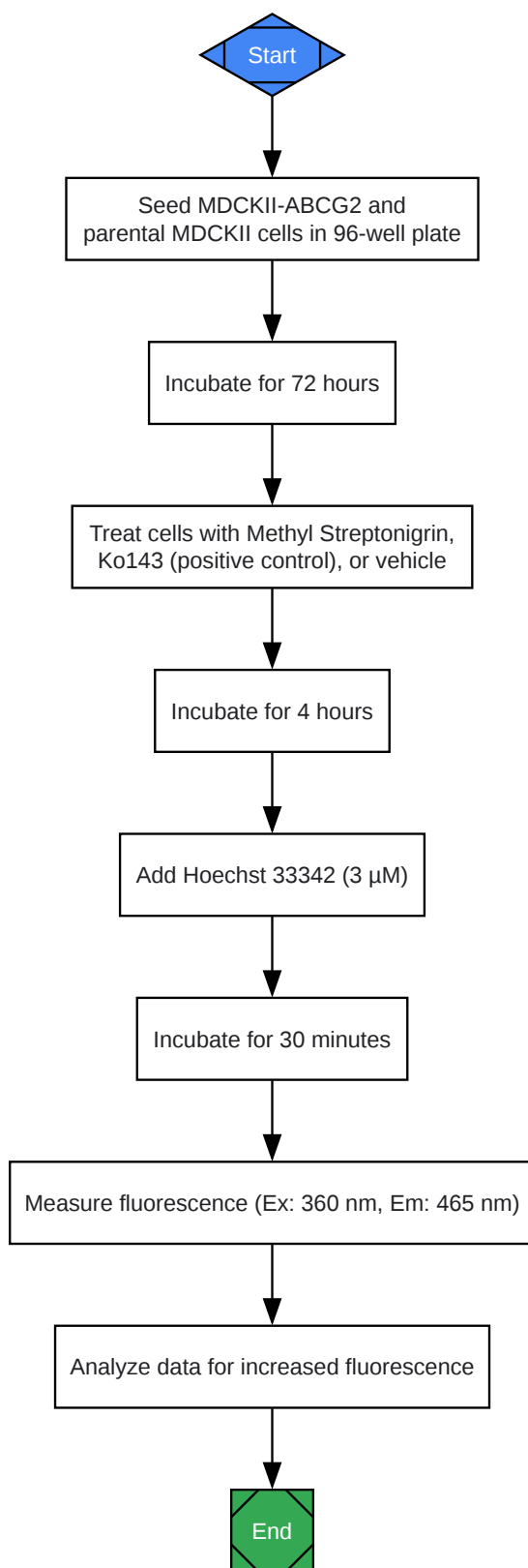
Induction of DNA Damage via Reactive Oxygen Species (ROS)

Streptonigrin's potent cytotoxic effects are primarily mediated through the generation of reactive oxygen species (ROS) in a metal-dependent manner. The proposed mechanism involves the following steps:

- **Chelation of Metal Ions:** Streptonigrin chelates intracellular transition metal ions, particularly iron (Fe^{2+}) and copper (Cu^{2+}).
- **Redox Cycling:** The metal-streptonigrin complex undergoes redox cycling, transferring electrons to molecular oxygen.
- **ROS Generation:** This process generates superoxide radicals (O_2^-) and subsequently highly reactive hydroxyl radicals ($\bullet\text{OH}$) through a Fenton-like reaction.
- **DNA Damage:** The generated ROS cause significant damage to DNA, including single- and double-strand breaks, ultimately leading to apoptosis.







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